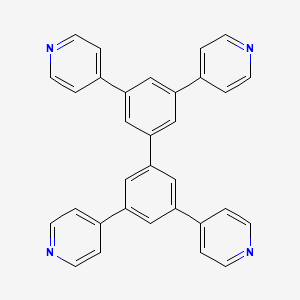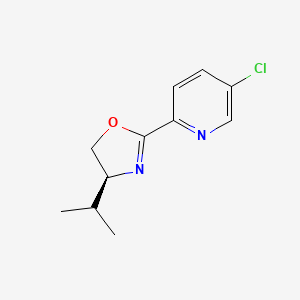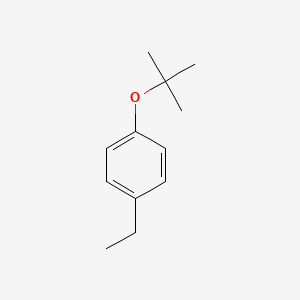![molecular formula C32H30N4 B8196739 4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)
4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine is an aromatic diamine compound with a complex structure. This compound is notable for its potential applications in various fields, including materials science, organic synthesis, and polymer chemistry. Its unique structure, featuring multiple aromatic rings and amino groups, makes it a valuable building block for the synthesis of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds through a series of reactions, including nitration, reduction, and coupling reactions. The final step often involves the reduction of nitro groups to amino groups under controlled conditions using reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine .
Análisis De Reacciones Químicas
Types of Reactions
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and advanced materials.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating the formation of complex structures. Additionally, the aromatic rings can participate in π-π interactions, enhancing the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene: Another aromatic diamine with similar applications in polymer synthesis.
2,2-Bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole: Known for its high thermal stability and mechanical properties[][9].
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole: Used in the synthesis of high-performance polymers.
Uniqueness
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine is unique due to its specific arrangement of aromatic rings and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized materials and compounds .
Propiedades
IUPAC Name |
4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4/c1-19-29(21-3-11-25(33)12-4-21)31(23-7-15-27(35)16-8-23)20(2)32(24-9-17-28(36)18-10-24)30(19)22-5-13-26(34)14-6-22/h3-18H,33-36H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNRTKBIUWCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)



![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)




